Ningalin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ningalin B is a natural product found in Didemnum with data available.

科学研究应用

Background on Ningalin B

This compound is characterized by its unique pyrrole structure and has been shown to possess properties that can reverse multidrug resistance (MDR) in cancer cells. Its ability to inhibit P-glycoprotein (P-gp), a major contributor to MDR, positions it as a promising candidate for enhancing the efficacy of conventional chemotherapeutic agents.

Structure-Activity Relationship Studies

Research has focused on synthesizing various analogues of this compound to enhance its effectiveness and safety profile. Key findings from structure-activity relationship (SAR) studies include:

- Permethyl this compound Analogues : These compounds have demonstrated significant P-gp modulating activity with low cytotoxicity. For example, compounds with specific methoxy and benzyloxy substitutions have shown potent activity in reversing resistance in breast cancer cell lines (LCC6MDR) with EC50 values as low as 93.5 nM .

- Synthesis Variations : Modifications such as the introduction of piperazine or benzoloxy groups have led to improved solubility and bioactivity. Compounds containing these modifications have been identified as effective P-gp inhibitors .

Reversal of Drug Resistance

A study evaluating the effects of synthetic this compound analogues on drug-resistant breast cancer cells demonstrated that certain derivatives could resensitize these cells to paclitaxel by up to 42.7-fold at a concentration of 1 µM . This highlights the potential for these compounds to be used in combination therapies to overcome resistance.

Non-Cytotoxic Profiles

Further investigations into the cytotoxicity of this compound and its analogues revealed that they exhibit minimal toxicity towards normal cell lines, making them suitable candidates for therapeutic applications without significant side effects .

Comparative Data Table

The following table summarizes key findings from various studies on this compound and its analogues:

| Compound | P-gp Modulating Activity | EC50 (nM) | Cytotoxicity (IC50 > µM) | Notes |

|---|---|---|---|---|

| This compound | Moderate | N/A | Not cytotoxic | Initial discovery; limited activity |

| Permethyl this compound | High | 93.5 | >100 | Effective in reversing MDR |

| Analogue 23 | Very High | 120-165 | >606 | Most potent identified; non-cytotoxic |

| Compound 35 | High | 93.5 | >100 | Dual-selective modulator for P-gp |

| Compound 19 | Potent | N/A | Not cytotoxic | Effective in leukemia cell lines |

化学反应分析

Key Synthetic Pathways

Ningalin B has been synthesized via multiple routes, emphasizing distinct reaction methodologies:

Oxidative Coupling Strategy (Li et al.)

-

AgOAc-Mediated Oxidative Coupling : Constructs the pyrrole core from aldehydes and amines .

-

Pb(OAc)₄ Cyclization : Forms the lactone ring (critical for hexacyclic structure) .

Diels–Alder Approach (Boger et al.)

-

Heterocyclic Azadiene Diels–Alder : 1,2,4,5-Tetrazine undergoes cycloaddition to form 1,2-diazine, later reduced to pyrrole .

-

Suzuki Coupling : Introduces aryl groups to the pyrrole core .

Functionalization Reactions

Modifications of this compound focus on enhancing its multidrug resistance (MDR) reversal activity:

Methanesulfonylation and Coupling

-

Piperazine/Benzoloxy Introduction :

Oxidative Decarboxylation

-

Curtius Rearrangement : Converts dicarboxylic acid intermediates to biphenylene quinone methides via isocyanate formation .

Table 2: Functionalization of this compound Analogues

Demethylation: A Pivotal Step

The conversion of permethyl this compound to the natural product via BBr₃-mediated demethylation is critical for bioactivity . This step restores phenolic –OH groups essential for metal chelation and MDR reversal .

Mechanistic Insights

属性

分子式 |

C25H19NO8 |

|---|---|

分子量 |

461.4 g/mol |

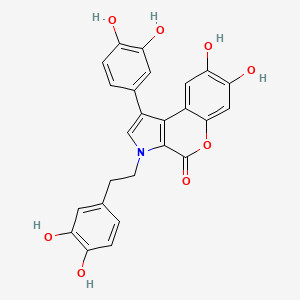

IUPAC 名称 |

1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)ethyl]-7,8-dihydroxychromeno[3,4-b]pyrrol-4-one |

InChI |

InChI=1S/C25H19NO8/c27-16-3-1-12(7-18(16)29)5-6-26-11-15(13-2-4-17(28)19(30)8-13)23-14-9-20(31)21(32)10-22(14)34-25(33)24(23)26/h1-4,7-11,27-32H,5-6H2 |

InChI 键 |

KXHHKZGXANWIJQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1CCN2C=C(C3=C2C(=O)OC4=CC(=C(C=C43)O)O)C5=CC(=C(C=C5)O)O)O)O |

同义词 |

ningalin B ningalin-B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。